N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Description
“N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine” is a compound that belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor . Numerous compounds bearing this moiety are also well known for various therapeutic effects .Future Directions
The future directions of “N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine” and similar compounds could involve further exploration of their medicinal chemistry applications, given their significant photophysical properties . The development of new synthetic routes and applications could also be a focus .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of similar compounds can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar compounds have shown good solid-state emission intensities, which can be designed by proper structural selection .
Action Environment
Similar compounds have shown beneficial properties that can raise our standard of living, such as synthetic access methodologies that allow structural diversity, heteroatoms that make them potential chelating agents for ions, and better solubility in green solvents .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-10-14-17(18-4-5-25(14)21-13)24-8-6-23(7-9-24)16-11-15(22(2)3)19-12-20-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYAQHRQOLAACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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